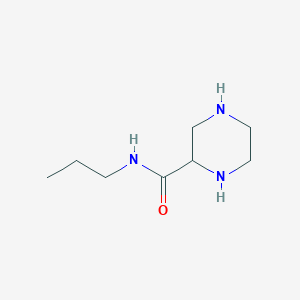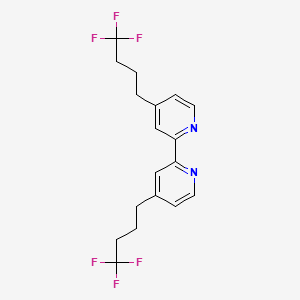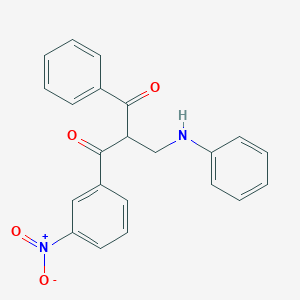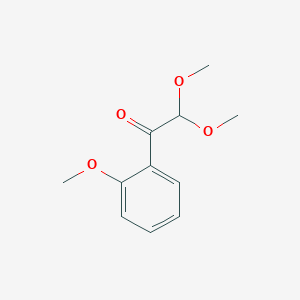![molecular formula C21H22O3 B12599304 2,2'-[(Furan-2-yl)methylene]bis(4,6-dimethylphenol) CAS No. 647859-62-9](/img/structure/B12599304.png)
2,2'-[(Furan-2-yl)methylene]bis(4,6-dimethylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[(Furan-2-yl)methylene]bis(4,6-dimethylphenol) is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring and two phenolic groups, which are connected by a methylene bridge. The molecular structure of this compound imparts unique chemical and physical properties, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(Furan-2-yl)methylene]bis(4,6-dimethylphenol) typically involves the condensation reaction between furan-2-carbaldehyde and 4,6-dimethylphenol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[(Furan-2-yl)methylene]bis(4,6-dimethylphenol) can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The furan ring can be reduced to tetrahydrofuran using reducing agents like lithium aluminum hydride.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Alkylated phenolic ethers or esters.
Applications De Recherche Scientifique
2,2’-[(Furan-2-yl)methylene]bis(4,6-dimethylphenol) has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and resins due to its phenolic structure, which can enhance the thermal and mechanical properties of the materials.
Mécanisme D'action
The mechanism of action of 2,2’-[(Furan-2-yl)methylene]bis(4,6-dimethylphenol) involves its interaction with various molecular targets and pathways. The phenolic groups can act as antioxidants by donating hydrogen atoms to neutralize free radicals. Additionally, the compound can inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The furan ring may also interact with DNA and proteins, contributing to its anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Methylenebis(4,6-dimethylphenol): Lacks the furan ring, making it less reactive in certain chemical reactions.
2,2’-Methylenebisfuran: Contains two furan rings but lacks the phenolic groups, resulting in different chemical and biological properties.
2,2’-Difurylmethane: Similar structure but with different substituents, leading to variations in reactivity and applications.
Uniqueness
2,2’-[(Furan-2-yl)methylene]bis(4,6-dimethylphenol) is unique due to the presence of both furan and phenolic groups, which impart a combination of reactivity and stability. This dual functionality makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
647859-62-9 |
|---|---|
Formule moléculaire |
C21H22O3 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
2-[furan-2-yl-(2-hydroxy-3,5-dimethylphenyl)methyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C21H22O3/c1-12-8-14(3)20(22)16(10-12)19(18-6-5-7-24-18)17-11-13(2)9-15(4)21(17)23/h5-11,19,22-23H,1-4H3 |
Clé InChI |
KTWJDNFYNDFLGM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C(C2=CC=CO2)C3=CC(=CC(=C3O)C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


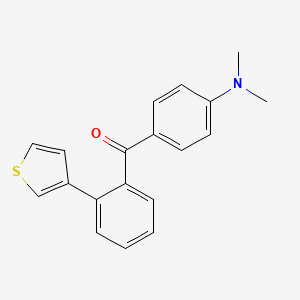
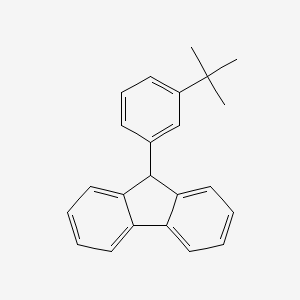
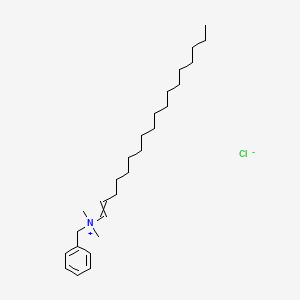
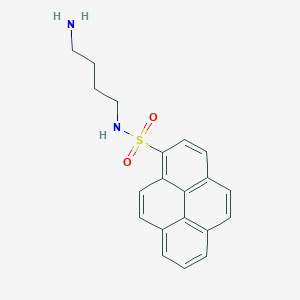

![Ethyl 3-[(2-iodobenzoyl)(prop-2-en-1-yl)amino]prop-2-ynoate](/img/structure/B12599262.png)

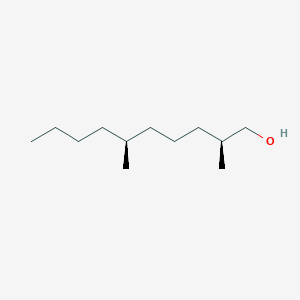
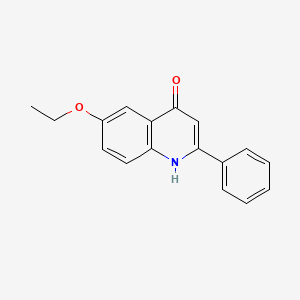
![N-Benzyl-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea](/img/structure/B12599282.png)
